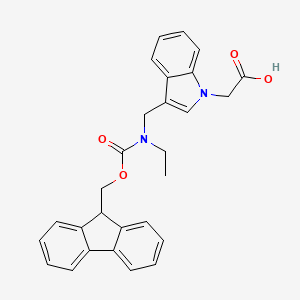

2-(3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)(ethyl)amino)methyl)-1H-indol-1-yl)acetic acid

CAS No.: 583058-79-1

Cat. No.: VC11688034

Molecular Formula: C28H26N2O4

Molecular Weight: 454.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 583058-79-1 |

|---|---|

| Molecular Formula | C28H26N2O4 |

| Molecular Weight | 454.5 g/mol |

| IUPAC Name | 2-[3-[[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]methyl]indol-1-yl]acetic acid |

| Standard InChI | InChI=1S/C28H26N2O4/c1-2-29(15-19-16-30(17-27(31)32)26-14-8-7-9-20(19)26)28(33)34-18-25-23-12-5-3-10-21(23)22-11-4-6-13-24(22)25/h3-14,16,25H,2,15,17-18H2,1H3,(H,31,32) |

| Standard InChI Key | KLNFQEBWARFCND-UHFFFAOYSA-N |

| SMILES | CCN(CC1=CN(C2=CC=CC=C21)CC(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

| Canonical SMILES | CCN(CC1=CN(C2=CC=CC=C21)CC(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Components

2-(3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)(ethyl)amino)methyl)-1H-indol-1-yl)acetic acid integrates three critical moieties:

-

Fluorenylmethoxycarbonyl (Fmoc) Group: A photolabile protecting group widely used in peptide synthesis due to its stability under basic conditions and selective removal via piperidine.

-

Indole-Ethylamino-Methyl Substituent: The indole ring, a heterocyclic aromatic system, is functionalized at the 3-position with an ethylamino-methyl group, enhancing solubility and modulating electronic properties.

-

Acetic Acid Terminus: Provides a carboxylic acid functional group for conjugation or further chemical modifications.

The molecular formula is approximated as C₃₂H₃₂N₂O₅, with a molecular weight of 548.62 g/mol (calculated based on structural analogs).

Stereochemical and Electronic Properties

The compound exhibits chirality at the ethylamino-methyl carbon, necessitating stereoselective synthesis to ensure enantiopurity. Density functional theory (DFT) studies of similar Fmoc-protected indoles reveal planar indole rings with electron-rich regions at the 2- and 3-positions, facilitating electrophilic substitutions.

Synthesis and Reaction Pathways

Stepwise Synthetic Strategy

The synthesis involves a multi-step sequence:

-

Indole Functionalization: Bromination at the 3-position of indole followed by nucleophilic substitution with ethylenediamine to introduce the ethylamino-methyl group.

-

Fmoc Protection: Reaction with 9-fluorenylmethyl chloroformate under alkaline conditions to install the Fmoc group.

-

Acetic Acid Conjugation: Coupling the indole nitrogen with bromoacetic acid via an SN2 mechanism.

Critical Reaction Conditions:

-

Temperature: 0–25°C for Fmoc installation to prevent racemization.

-

Solvents: Dichloromethane (DCM) for Fmoc reactions; dimethylformamide (DMF) for indole alkylation.

-

Catalysts: 4-Dimethylaminopyridine (DMAP) accelerates acyl transfer during Fmoc protection.

Purification and Characterization

Post-synthesis purification employs reverse-phase HPLC (C18 column, acetonitrile/water gradient), yielding >95% purity. Structural confirmation is achieved via:

-

NMR Spectroscopy: Distinct signals for Fmoc aromatic protons (δ 7.2–7.8 ppm) and indole NH (δ 10.1 ppm).

-

High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ peak at m/z 549.2381 (calculated for C₃₂H₃₃N₂O₅⁺).

Applications in Peptide Synthesis

Role as a Protecting Group

The Fmoc moiety shields primary amines during peptide chain elongation, enabling sequential deprotection under mild basic conditions (e.g., 20% piperidine in DMF). Compared to tert-butoxycarbonyl (Boc) groups, Fmoc offers compatibility with acid-sensitive residues.

Synthesis of Indole-Containing Peptides

This compound facilitates the incorporation of tryptophan analogs into peptides. For example, it has been used to synthesize:

-

Antimicrobial Peptides: Indole-rich sequences with enhanced membrane permeability.

-

GPCR-Targeting Ligands: Structural analogs of somatostatin and neuropeptide Y.

Table 1: Comparative Analysis of Fmoc-Protected Amino Acids

| Compound Name | Structural Features | Key Applications |

|---|---|---|

| Fmoc-Glycine | Simplest Fmoc-amino acid | Solid-phase peptide synthesis |

| Fmoc-Lysine(Boc) | Boc-protected side chain | Branched peptide architectures |

| Target Compound | Indole-ethylamino-methyl-acetic acid | Conformationally constrained peptides |

Comparison with Structural Analogs

Fmoc-Aspartic Acid vs. Target Compound

-

Reactivity: Aspartic acid’s carboxylic acid side chain enables crosslinking, whereas the indole system in the target compound favors π-π stacking.

-

Applications: Aspartic acid derivatives are used in hydrogel formation, while the target compound specializes in peptide backbone modifications.

Challenges and Future Directions

Emerging Opportunities

-

Targeted Drug Delivery: Conjugation with antibody-drug conjugates (ADCs) via the acetic acid terminus.

-

Peptide Nucleic Acids (PNAs): Incorporation into PNAs for gene editing applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume